N,N'-(1',5'-pentylene)-bis-(-)-nor-MEP
Description
N,N'-(1',5'-pentylene)-bis-(-)-nor-MEP is a chiral bis-phosphonate or phosphoric acid derivative (exact structure inferred from nomenclature) featuring a pentylene (5-carbon) alkylene bridge connecting two nor-MEP moieties. The "nor" prefix indicates the absence of a methyl group compared to the parent MEP (methyl ethyl phosphonate) structure. The stereochemical descriptor "(-)-" highlights its enantiomeric purity, which is critical for applications in asymmetric catalysis or bioactive molecule design . While explicit structural data are unavailable, analogous compounds in the bis-(-)-nor-MEP series () suggest a homologous series with variable alkylene chain lengths.
Properties
Molecular Formula |
C33H50N2O2 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
3-[3-ethyl-1-[5-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C33H50N2O2/c1-3-32(28-14-12-16-30(36)24-28)18-6-10-22-34(26-32)20-8-5-9-21-35-23-11-7-19-33(4-2,27-35)29-15-13-17-31(37)25-29/h12-17,24-25,36-37H,3-11,18-23,26-27H2,1-2H3/t32-,33?/m1/s1 |
InChI Key |
XNVOHDDYQCZZQX-KWRHIPAJSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP typically involves the reaction of a suitable amine with a pentylene-based linker. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Homologous Series Analysis
N,N'-(1',5'-pentylene)-bis-(-)-nor-MEP belongs to a homologous series of bis-(-)-nor-MEP derivatives with alkylene bridges ranging from ethylene (2 carbons) to dodecylene (12 carbons) (Table 1). The primary distinction lies in the alkylene chain length, which influences molecular flexibility, hydrophobicity, and spatial arrangement.
Table 1: Homologous Series of Bis-(-)-nor-MEP Compounds
| Compound Name | Alkylene Bridge | Carbon Atoms | Key Inferred Properties |
|---|---|---|---|
| N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP | Ethylene | 2 | High rigidity, shorter contact distances |
| N,N'-(1',3'-propylene)-bis-(-)-nor-MEP | Propylene | 3 | Moderate flexibility |
| N,N'-(1',4'-butylene)-bis-(-)-nor-MEP | Butylene | 4 | Balanced flexibility/hydrophobicity |
| This compound | Pentylene | 5 | Intermediate hydrophobicity, optimal conformational freedom |
| N,N'-(1',6-hexylene)-bis-(-)-nor-MEP | Hexylene | 6 | Increased lipophilicity |
| N,N'-(1',10'-decylene)-bis-(-)-nor-MEP | Decylene | 10 | High hydrophobicity, membrane affinity |
Key Observations:
- Longer chains (e.g., decylene) increase flexibility, which may improve membrane permeability but reduce target selectivity .
- Hydrophobicity : Alkylene chain elongation elevates logP values, enhancing lipid solubility. This property is critical for compounds targeting membrane-bound enzymes like cholinesterase .
- Stereochemical Impact : The (-)-enantiomer’s spatial arrangement (unresolved in evidence) likely dictates chiral interactions with biological targets, as seen in Pt(II) complexes where distorted coordination geometries influence photophysical properties .
Methodological Considerations
Structural analysis of such compounds typically employs X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic techniques (IR, NMR). For instance:
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